1-Morpholino-2-((4-phenylquinazolin-2-yl)thio)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Morpholino-2-((4-phenylquinazolin-2-yl)thio)ethanone is a useful research compound. Its molecular formula is C20H19N3O2S and its molecular weight is 365.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
New Domino-Reaction Synthesis
- The compound was used in a new domino-reaction for synthesizing N4-(5-aryl-1,3-oxathiol-2-yliden)-2-phenylquinazolin-4-amines and 4-[4-aryl-5-(2-phenylquinazolin-4-yl)-1,3-thiazol-2-yl]morpholine, indicating its utility in complex organic syntheses (Fathalla et al., 2002).
Photophysical Characterization
- A palladium(II) acetate-catalyzed synthesis involving this compound was described, highlighting its role in studying photophysical properties of synthesized compounds (Pye et al., 2010).
Reactivity Study
- A detailed study of its reactivity with various electrophiles and nucleophiles was conducted, emphasizing its versatility in chemical reactions (Fathalla et al., 2002).
Antituberculosis and Cytotoxicity Studies
- The compound played a role in synthesizing 3-heteroarylthioquinoline derivatives, which were tested for antituberculosis and cytotoxicity, demonstrating its potential in medicinal chemistry (Chitra et al., 2011).
DNA-PK Inhibitors for Cancer Treatment
- It was utilized in the synthesis of a class of protein kinase inhibitors targeting DNA repair pathways, highlighting its significance in cancer research (Kashishian et al., 2003).
Microwave-Assisted Synthesis
- This compound was synthesized under microwave irradiation, showcasing its role in modern, efficient chemical synthesis methods (Lin-han, 2010).
Properties
IUPAC Name |
1-morpholin-4-yl-2-(4-phenylquinazolin-2-yl)sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c24-18(23-10-12-25-13-11-23)14-26-20-21-17-9-5-4-8-16(17)19(22-20)15-6-2-1-3-7-15/h1-9H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPSRUHUXXFLGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.